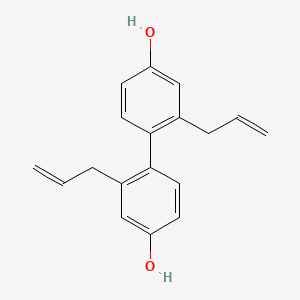

4,4'-Biphenyldiol, 2,2'-diallyl-

Description

BenchChem offers high-quality 4,4'-Biphenyldiol, 2,2'-diallyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Biphenyldiol, 2,2'-diallyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-hydroxy-2-prop-2-enylphenyl)-3-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-3-5-13-11-15(19)7-9-17(13)18-10-8-16(20)12-14(18)6-4-2/h3-4,7-12,19-20H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTKAXOZBSHYIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C=CC(=C1)O)C2=C(C=C(C=C2)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50213961 | |

| Record name | 4,4'-Biphenyldiol, 2,2'-diallyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50213961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63992-39-2 | |

| Record name | 4,4'-Biphenyldiol, 2,2'-diallyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063992392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Biphenyldiol, 2,2'-diallyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50213961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,2'-diallyl-4,4'-biphenol CAS 6942-01-4 properties

An In-depth Technical Guide to 2,2'-diallyl-4,4'-biphenol

Abstract: This technical guide provides a comprehensive overview of 2,2'-diallyl-4,4'-biphenol (CAS 6942-01-4), a functionalized biphenol of significant interest in materials science and polymer chemistry. This document delineates its chemical identity, physicochemical properties, a representative synthetic pathway, and detailed spectral characterization. Furthermore, it explores the molecule's inherent reactivity, stemming from its allyl and hydroxyl functionalities, and discusses its current and potential applications in the development of advanced polymers. Safety and handling protocols are also summarized to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and materials scientists engaged in the design and synthesis of novel high-performance materials.

Chemical Identity and Structure

2,2'-diallyl-4,4'-biphenol, also known by its IUPAC name 4-(4-hydroxy-3-prop-2-enylphenyl)-2-prop-2-enylphenol, is a derivative of 4,4'-biphenol.[1][2] The introduction of allyl groups ortho to the hydroxyl functionalities on each phenyl ring imparts unique reactivity, making it a valuable monomer for crosslinking and further chemical modification.[3][4]

The core structure consists of a biphenyl backbone, providing rigidity and thermal stability, which is a desirable trait in high-performance polymers.[5][6] The phenolic hydroxyl groups serve as key reaction sites for polymerization, particularly in the formation of polyethers and polyesters.[7] The allyl groups (prop-2-enyl) are versatile handles for a variety of chemical transformations, including radical polymerization, thiol-ene "click" reactions, and addition-fragmentation chain transfer (AFCT) processes.[4][8]

Table 1: Chemical Identifiers for 2,2'-diallyl-4,4'-biphenol

| Identifier | Value | Source(s) |

| CAS Number | 6942-01-4 | [1] |

| Molecular Formula | C18H18O2 | [1][2] |

| Molecular Weight | 266.34 g/mol | [1] |

| IUPAC Name | 4-(4-hydroxy-3-prop-2-enylphenyl)-2-prop-2-enylphenol | [1][2] |

| Synonyms | 3,3'-diallylbiphenyl-4,4'-diol, 3,3'-Di-2-propen-1-yl[1,1'-biphenyl]-4,4'-diol | [1] |

| SMILES | C=CCC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)CC=C)O | [1][2] |

| InChI Key | CKKHZUOZFHWLIY-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physicochemical properties of 2,2'-diallyl-4,4'-biphenol are crucial for its handling, storage, and application in various chemical processes. While comprehensive experimental data is not widely published, key properties can be inferred from supplier data and computational models.

Table 2: Physicochemical Properties of 2,2'-diallyl-4,4'-biphenol

| Property | Value | Source(s) |

| Appearance | Off-white to light beige powder (inferred from related compounds) | [9] |

| Purity | Typically ≥95% | [2] |

| Storage Temperature | Refrigerated (0-8 °C recommended) | [10] |

| XLogP3 | 4.5 (Computed) | [1] |

| Hydrogen Bond Donor Count | 2 (Computed) | [1] |

| Hydrogen Bond Acceptor Count | 2 (Computed) | [1] |

| Rotatable Bond Count | 4 (Computed) | [1] |

Synthesis and Manufacturing

The synthesis of 2,2'-diallyl-4,4'-biphenol is not commonly detailed in standard literature. However, a highly plausible and efficient route is via a double Claisen rearrangement of the bis-allyl ether of 4,4'-biphenol. This classic rearrangement reaction is a powerful tool for forming C-C bonds and introducing allyl groups onto phenolic rings.[3] The overall process can be conceptualized in two main stages: etherification of 4,4'-biphenol followed by thermal rearrangement.

Proposed Synthetic Pathway

-

O-Allylation (Etherification): 4,4'-biphenol is first deprotonated with a suitable base (e.g., potassium carbonate or sodium hydroxide) to form the diphenoxide. This nucleophile then undergoes a Williamson ether synthesis with an allyl halide (e.g., allyl bromide or allyl chloride) to yield 4,4'-bis(allyloxy)biphenyl.[11]

-

Claisen Rearrangement: The resulting 4,4'-bis(allyloxy)biphenyl is heated to a high temperature (typically 180-220 °C), often in a high-boiling inert solvent. This induces a concerted[12][12]-sigmatropic rearrangement for each of the two allyl ether moieties. The allyl group migrates from the oxygen atom to the ortho position on the aromatic ring, yielding the final product, 2,2'-diallyl-4,4'-biphenol.[3]

Representative Experimental Protocol

Causality: The choice of a polar aprotic solvent like acetone or DMF in the etherification step facilitates the SN2 reaction by solvating the cation of the base, leaving a highly reactive "naked" phenoxide anion. The subsequent Claisen rearrangement is a thermally driven, intramolecular process; therefore, a high-boiling, non-reactive solvent is chosen to achieve the necessary activation energy without participating in side reactions.

-

Etherification: To a solution of 4,4'-biphenol (1.0 eq) in acetone, add potassium carbonate (2.5 eq) and allyl bromide (2.2 eq).

-

Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude 4,4'-bis(allyloxy)biphenyl intermediate. This can be purified by recrystallization if necessary.

-

Claisen Rearrangement: Place the 4,4'-bis(allyloxy)biphenyl intermediate in a flask with a high-boiling solvent (e.g., N,N-diethylaniline or diphenyl ether).

-

Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) to approximately 200 °C for 3-6 hours.

-

Monitor the disappearance of the starting material by TLC.

-

Upon completion, cool the reaction mixture. The product can be purified by vacuum distillation to remove the high-boiling solvent, followed by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield pure 2,2'-diallyl-4,4'-biphenol.

Spectral Characterization

Table 3: Predicted Spectroscopic Data for 2,2'-diallyl-4,4'-biphenol

| Technique | Predicted Key Signals and Features |

| ¹H NMR | ~9.0-10.0 ppm (s, 2H): Phenolic -OH protons. ~6.8-7.5 ppm (m, 6H): Aromatic protons on the biphenyl core. ~5.8-6.1 ppm (m, 2H): Internal alkene proton (-CH =CH₂) of the allyl group. ~4.9-5.2 ppm (m, 4H): Terminal alkene protons (-CH=CH₂ ) of the allyl group. ~3.3-3.5 ppm (d, 4H): Methylene protons (Ar-CH₂ -CH=) of the allyl group. |

| ¹³C NMR | ~150-155 ppm: Aromatic carbons attached to the hydroxyl group. ~135-140 ppm: Internal alkene carbon (-C H=CH₂) of the allyl group. ~125-135 ppm: Aromatic carbons of the biphenyl core. ~115-120 ppm: Terminal alkene carbon (-CH=C H₂) of the allyl group. ~30-35 ppm: Methylene carbon (Ar-C H₂-CH=) of the allyl group. |

| FT-IR (cm⁻¹) | ~3200-3500 (broad): O-H stretching of the phenolic groups. ~3050-3100 (sharp): =C-H stretching of the alkene and aromatic groups. ~2850-3000 (sharp): C-H stretching of the methylene groups. ~1640 (sharp): C=C stretching of the allyl group. ~1500-1600 (multiple bands): C=C stretching within the aromatic rings. ~1200-1250 (strong): C-O stretching of the phenol. ~910 & 990 (sharp): Out-of-plane C-H bending of the terminal alkene. |

| Mass Spec (EI) | M⁺ at m/z = 266: Molecular ion peak. Key Fragments: Loss of methyl (m/z 251), loss of allyl (m/z 225), and other fragments characteristic of biphenol structures.[16] |

Reactivity and Potential Transformations

The unique bifunctional nature of 2,2'-diallyl-4,4'-biphenol provides two distinct platforms for chemical reactions: the phenolic hydroxyl groups and the terminal allyl groups. This dual reactivity makes it a highly versatile building block for complex macromolecular architectures.

Reactions of the Phenolic Hydroxyl Groups

The hydroxyl groups are weakly acidic and can be deprotonated to form phenoxides. These phenoxides are excellent nucleophiles, primarily used in nucleophilic aromatic substitution (SNAr) reactions to form poly(arylene ether)s.[6] This is a cornerstone of high-performance polymer synthesis, leading to materials like polysulfones and polyetherketones, which are known for their exceptional thermal and chemical stability.

Reactions of the Allyl Groups

The terminal double bonds of the allyl groups are amenable to a wide range of transformations, most notably those involving radical intermediates.

-

Radical Polymerization/Crosslinking: The allyl groups can participate in radical polymerization, allowing the monomer to be used as a crosslinking agent. This introduces covalent bonds between polymer chains, enhancing mechanical strength, thermal stability, and solvent resistance.[3]

-

Thiol-Ene "Click" Reaction: This highly efficient and orthogonal reaction involves the addition of a thiol across the double bond, initiated by light or a radical initiator. It is a powerful tool for post-polymerization functionalization or for creating well-defined polymer networks.[4]

Applications and Research Interest

The structural features of 2,2'-diallyl-4,4'-biphenol make it a prime candidate for the synthesis of advanced materials. Biphenol-based polymers are widely used as monomers for materials that require high performance, such as polyimides, polyamides, polyesters, and polycarbonates.[7]

-

High-Performance Thermosets: Its ability to be incorporated into a polymer backbone via its hydroxyl groups and subsequently crosslinked through its allyl groups makes it an ideal monomer for creating thermosetting resins. These materials exhibit superior thermal stability, mechanical robustness, and chemical resistance, making them suitable for applications in aerospace, electronics, and automotive industries.[3]

-

Poly(arylene ether) Membranes: Substituted biphenyl diols are used to create advanced membrane materials. For instance, polymers derived from similar monomers are used in the preparation of sulfonated poly(arylene ether ketone)s, which can function as electrolytes in direct methanol fuel cells.[6]

-

Functional Polymer Synthesis: The allyl groups serve as platforms for grafting other molecules onto a polymer backbone, allowing for the fine-tuning of material properties such as solubility, biocompatibility, or optical characteristics.[4]

Safety and Handling

As a research chemical, 2,2'-diallyl-4,4'-biphenol should be handled with appropriate care. While specific toxicological data for this compound is limited, data from related biphenols and functionalized phenols provide guidance for safe handling.[10][17]

-

Hazard Classification: Based on analogous compounds, it may cause skin irritation (H315), may cause an allergic skin reaction (H317), and may be toxic to aquatic life with long-lasting effects (H411).[17] Some related compounds are also listed as causing serious eye irritation (H319) and respiratory irritation (H335).[10]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[12][18] Handle only in a well-ventilated area or in a chemical fume hood to avoid breathing dust.[10][12]

-

Handling: Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[10] Contaminated work clothing should not be allowed out of the workplace.[17]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place. Refrigerated storage is recommended.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17][18] Avoid release to the environment.[17]

References

-

PubChem. (n.d.). 2,2'-Diallyl-4,4'-biphenol. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet: 2,2'-Diallyl-4,4'-sulfonyldiphenol. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (n.d.). Synthetic route of 2,2′-Diphenyl-4,4′-dihydroxybiphenyl from Phenylhydroquinone. Retrieved February 27, 2026, from [Link]

-

European Patent Office. (n.d.). EP0287290B1: Biphenol, precursor of same and preparation process of precursor. Retrieved February 27, 2026, from [Link]

- Bukhalin, V. V., Baklagin, V. L., & Abramov, I. G. (2023). SYNTHESIS OF SUBSTITUTED 2,2'- AND 4,4'-BIPHENYLDIOLS USING OXIDATIVE COUPLING REACTION. From Chemistry Towards Technology Step-By-Step, 4(4), 131-137.

-

ResearchGate. (n.d.). Calculated IR spectra for the most stable monomers for 2,2'-biphenol.... Retrieved February 27, 2026, from [Link]

- Dettori, M. A., Fabbri, D., & Delogu, G. (2015). Synthesis and Study of 4,4' Dihydroxy Biphenyl Derivatives with Potential Biological Activity.

- Brzozowski, Z. K., et al. (2025, August 10). Studies on the Synthesis of Polyarylates with Allylic Side Groups. Part 1. Polyarylates from 2,2-bis (3-allyl-4-hydroxyphenyl)propane and Isophthaloyl Chloride.

-

Wikipedia. (n.d.). 4,4'-Biphenol. Retrieved February 27, 2026, from [Link]

- Riu, A., et al. (2007). Liquid chromatography/multi-stage mass spectrometry of bisphenol A and its halogenated derivatives. Rapid Communications in Mass Spectrometry, 21(15), 2393-2402.

- Zhang, Y., et al. (2022). Phytophenol Dimerization Reaction: From Basic Rules to Diastereoselectivity and Beyond. Antioxidants, 11(8), 1481.

- Ishii, R., et al. (2013). Determination of bisphenol A and 4-nonylphenol in media samples for in vitro fertilization by high-performance liquid chromatography with tandem mass spectrometry.

-

ResearchGate. (n.d.). DEPT 13C NMR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. Retrieved February 27, 2026, from [Link]

-

SpectraBase. (n.d.). Biphenyl - Optional[ATR-IR] - Spectrum. Retrieved February 27, 2026, from [Link]

- Feshin, D. B., et al. (2012). Determination of Bisphenol A in Foods as 2,2-bis-(4-(isopropoxycarbonyloxy)phenyl)propane by Gas Chromatography/Mass Spectrometry. Journal of Analytical Chemistry, 67(5), 460-465.

- Taschner, R., et al. (2017). Exploring the benefits of β-allyl sulfones for more homogeneous dimethacrylate photopolymer networks. Polymer Chemistry, 8(3), 543-552.

- Google Patents. (n.d.). US4482755A - High yield process for preparing 4,4'-biphenol and para-alkylbenzenes.

- Hasan, M., et al. (2022). Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. Polymers, 14(7), 1469.

-

NIST. (n.d.). [1,1'-Biphenyl]-4,4'-diol. NIST WebBook. Retrieved February 27, 2026, from [Link]

Sources

- 1. 2,2'-Diallyl-4,4'-biphenol | C18H18O2 | CID 245557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2'-Diallyl-4,4'-biphenol 95% | CAS: 6942-01-4 | AChemBlock [achemblock.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 4,4'-Biphenol - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. jraic.com [jraic.com]

- 8. Exploring the benefits of β-allyl sulfones for more homogeneous dimethacrylate photopolymer networks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. 4,4'-Biphenol, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. angenechemical.com [angenechemical.com]

- 11. Diallyl bisphenol A synthesis - chemicalbook [chemicalbook.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. 4,4'-Biphenol(92-88-6) 1H NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. library.dphen1.com [library.dphen1.com]

- 16. Setting BPA Free: Bisphenol Fragmentation Pathways [thermofisher.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

Advanced Structural Analysis and Functionalization of 4,4'-Dihydroxy-3,3'-Diallylbiphenyl

A Technical Guide for High-Performance Materials and Synthetic Scaffolds[1]

Executive Summary & Strategic Relevance

4,4'-Dihydroxy-3,3'-diallylbiphenyl (often abbreviated as DABP or 3,3'-Diallyl-4,4'-biphenol ) is a specialized diphenolic monomer distinguished by its rigid biphenyl backbone and reactive ortho-allyl functionalities.[1] Unlike its ubiquitous analog, Diallyl Bisphenol A (Matrimid 5292B), DABP lacks the isopropylidene bridge, resulting in significantly higher thermal stability, oxidative resistance, and mechanical modulus in cured networks.

For materials scientists , DABP is the "gold standard" hardener for bismaleimide (BMI) and cyanate ester resins, critical for aerospace composites and 5G/6G low-dielectric substrates.

For drug development professionals , the molecule represents a "privileged scaffold." The

Chemical Architecture & Properties

The structural integrity of DABP relies on the [1,1'-biphenyl] core.[1] The absence of aliphatic linkages between the rings (unlike Bisphenol A) eliminates the primary site of thermal oxidation, pushing the glass transition temperature (

Table 1: Physicochemical Profile

| Property | Specification | Notes |

| IUPAC Name | 3,3'-Diallyl-[1,1'-biphenyl]-4,4'-diol | Also cited as 2,2'-diallyl-4,4'-biphenol in some databases due to numbering variations.[1] |

| CAS Number | 6942-01-4 | Distinct from Diallyl Bisphenol A (CAS 41481-66-7).[1] |

| Molecular Formula | High carbon-to-hydrogen ratio favors char formation (flame retardancy).[1] | |

| Molecular Weight | 266.34 g/mol | |

| Physical State | Crystalline Solid / Powder | Melting Point: ~145–150°C (Pure form). |

| Solubility | Acetone, MEK, THF, DMSO | Poor solubility in water and aliphatic hydrocarbons. |

| pKa | ~10.0 (Phenolic OH) | Allyl groups slightly increase acidity via inductive effects.[1] |

Synthetic Pathway: The Claisen Rearrangement

The synthesis of DABP is a classic application of the aromatic Claisen rearrangement , a [3,3]-sigmatropic shift that is stereoselective and atom-economical. This process relocates the allyl group from the oxygen (ether) to the ortho-carbon, restoring aromaticity via tautomerization.[1]

Mechanism Logic

-

O-Allylation: 4,4'-Biphenol is reacted with allyl chloride/bromide to form the bis(allyloxy) intermediate.[1]

-

Thermal Rearrangement: Heating the ether intermediate induces the [3,3]-shift.[1]

Visualization: Synthetic Workflow

Figure 1: Synthetic pathway from 4,4'-biphenol to DABP via Claisen rearrangement, highlighting the critical thermal window.

Functionalization & Applications

A. Material Science: The "Toughening" Mechanism

In Bismaleimide (BMI) resins, DABP acts as a co-monomer.[3][4][5] The allyl vinyl group reacts with the maleimide double bond via an "Ene" reaction followed by a Diels-Alder cycloaddition.[1]

-

Why DABP? Pure BMI homopolymers are extremely brittle.[1] DABP increases the molecular weight between crosslinks (

) and introduces the tough biphenyl segment, improving fracture toughness (

B. Medicinal Chemistry: A Privileged Scaffold

For drug discovery, the DABP scaffold offers unique geometry:

-

Axial Chirality Potential: The bulk of the allyl groups restricts rotation around the biphenyl bond.[1] If resolvable, this creates atropisomeric ligands for asymmetric catalysis.

-

Orthogonal Reactivity:

Visualization: Polymerization Logic

Figure 2: Step-wise reaction mechanism of DABP with Bismaleimide resins, forming high-performance thermosets.

Experimental Protocols

Protocol A: Synthesis of DABP (Laboratory Scale)

Safety: Allyl chloride is toxic and alkylating.[1] Work in a fume hood.

-

Etherification: Dissolve 4,4'-biphenol (1.0 eq) in acetone. Add anhydrous

(2.5 eq) and Allyl Bromide (2.2 eq).[1] Reflux for 12 hours. Filter salts, evaporate solvent to yield 4,4'-bis(allyloxy)biphenyl (White solid). -

Rearrangement: Place the ether intermediate in a round-bottom flask equipped with a nitrogen inlet and a magnetic stirrer.

-

Purification: Recrystallize from toluene/hexane mixture to remove any polymerized by-products.[1]

Protocol B: Quality Control (HPLC)

To ensure monomer grade quality (essential for reproducible polymer Tg), use the following method:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: Gradient Acetonitrile (ACN) / Water (0.1%

).[1]-

0-2 min: 40% ACN[1]

-

15 min: 95% ACN

-

-

Detection: UV at 254 nm (aromatic) and 210 nm (allyl).[1]

-

Acceptance Criteria: Purity > 98.5% (Area %). Impurities often include mono-allyl derivatives or oligomers.[1]

References

-

PubChem. (n.d.).[1][8] 2,2'-Diallyl-4,4'-biphenol (Compound Summary).[1] National Library of Medicine.[1] Retrieved from [Link][1]

-

Huntsman Corporation. (2022).[1] Matrimid® 5292 B Technical Datasheet.[1] (Note: Cited for comparative properties of the Bisphenol A analog).[5] Retrieved from [Link][1]

-

MDPI Polymers. (2026).[1][3] Curcumin-Based Tri-Allyl Derivative for Bismaleimide Resins.[1][5][9] (Contextualizing allyl-functionalized toughening mechanisms). Retrieved from [Link]

Sources

- 1. 2,2'-Diallyl-4,4'-biphenol | C18H18O2 | CID 245557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Curcumin-Based Tri-Allyl Derivative for Bismaleimide Resins: Synergistic Modulation of Thermal Stability and Fire Safety [mdpi.com]

- 6. 3,3,5,5-Tetramethyl [1,1′-biphenyl] 4,4′-diol, CAS 2417-04-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 4,4'-Biphenol synthesis - chemicalbook [chemicalbook.com]

- 8. 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid | C14H10O6 | CID 10934636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Curcumin-Based Tri-Allyl Derivative for Bismaleimide Resins: Synergistic Modulation of Thermal Stability and Fire Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

2,2'-Diallyl-4,4'-biphenyldiol: A Comprehensive Technical Guide on Nomenclature, Synthesis, and High-Performance Thermoset Applications

Executive Summary

In the realm of advanced polymer chemistry and electronic materials, the compound commercially recognized as 2,2'-diallyl-4,4'-biphenol (CAS: 6942-01-4) serves as a critical reactive building block. As a bifunctional monomer featuring both phenolic hydroxyls and terminal allyl groups, it is predominantly utilized as a reactive toughening agent and co-monomer in high-performance thermosetting networks, such as bismaleimide (BMI) and epoxy resins. This whitepaper deconstructs the structural nomenclature of the compound, details its physicochemical properties, and provides field-proven methodologies for its integration into advanced electronic packaging substrates.

Chemical Identity & The Nomenclature Discrepancy

A frequent point of confusion in materials science literature and commercial procurement stems from the compound's naming conventions. As an application scientist, it is crucial to understand the divergence between commercial identifiers and strict [1].

-

The Commercial Misnomer: The industry standard name is 2,2'-diallyl-4,4'-biphenol . However, under strict IUPAC rules for biphenyl assemblies, the carbon atoms forming the bridge between the two phenyl rings must be assigned the 1,1' positions.

-

The Biphenyl System: If the bridge is at 1,1', the hydroxyl (-OH) groups reside at the 4,4' positions. Because the allyl (-CH2-CH=CH2) groups are situated ortho to the hydroxyl groups, their correct locants on the biphenyl scaffold are 3,3'. Thus, the precise biphenyl-based name is 3,3'-diallyl-4,4'-biphenyldiol [2].

-

The Phenol System (Strict IUPAC): If the molecule is named as a substituted phenol (where the carbon bearing the -OH is designated as C1), the allyl group is at C2, and the biphenyl linkage is at C4. This generates the official IUPAC name: 4-(4-hydroxy-3-prop-2-enylphenyl)-2-prop-2-enylphenol .

Quantitative Physicochemical Profile

To ensure experimental reproducibility, researchers must verify the compound against the following baseline parameters:

| Parameter | Specification / Value |

| Systematic IUPAC Name | 4-(4-hydroxy-3-prop-2-enylphenyl)-2-prop-2-enylphenol |

| Accepted Biphenyl Name | 3,3'-diallyl-4,4'-biphenyldiol |

| Commercial Synonyms | 2,2'-diallyl-4,4'-biphenol; DABP; 4,4'-Biphenyldiol, 2,2'-diallyl- |

| CAS Registry Number | 6942-01-4 (Primary) / 63992-39-2 (Secondary) |

| Molecular Formula | C₁₈H₁₈O₂ |

| Molecular Weight | 266.34 g/mol |

| Topological Polar Surface Area | 40.5 Ų |

| Industrial Purity Standard | ≥ 95.0% (HPLC) |

Mechanistic Insights: Reactivity & Polymerization Pathways

Highly crosslinked bismaleimide (BMI) networks are inherently brittle. To engineer composites suitable for aerospace and 5G/6G electronic packaging, 2,2'-diallyl-4,4'-biphenyldiol is introduced to form an interpenetrating polymer network. The causality behind this structural choice is twofold:

-

Rigid Biphenyl Core: The biphenyl backbone provides sterically hindered, rigid aromatic rings. This spatial complexity increases the free volume of the cured polymer network, which directly lowers the dielectric constant (Dk) and dissipation factor (Df)—mandatory requirements for high-frequency signal transmission [3].

-

Allyl Functionality (Thermal Curing): The terminal allyl groups undergo thermally initiated, catalyst-free reactions with the electron-deficient maleimide double bonds of the BMI resin[4].

The reaction proceeds via a two-stage mechanism. Initially, an "Ene" reaction occurs at moderate temperatures, extending the chain to form a flexible prepolymer. At elevated temperatures, Diels-Alder cycloadditions and radical homopolymerizations lock the structure into a highly crosslinked thermoset.

Reaction mechanism of BMI and diallyl-biphenyldiol via Ene and Diels-Alder pathways.

Experimental Protocol: Synthesis of BMI/DABP Composite Substrates

The following methodology outlines a self-validating system for fabricating a high-performance BMI/DABP glass-fabric reinforced composite. Every thermal excursion is designed to isolate specific kinetic pathways.

Materials Required

-

4,4'-Bismaleimidodiphenylmethane (BDM)

-

2,2'-Diallyl-4,4'-biphenol (DABP, ≥95% Purity)

-

Methyl Ethyl Ketone (MEK)

-

E-glass fabric (Silane-treated)

Step-by-Step Methodology

Step 1: Stoichiometric Formulation

-

Action: Weigh BDM and DABP to achieve a maleimide-to-allyl molar ratio of 1:0.87.

-

Causality: Formulating with a slight excess of maleimide ensures the complete consumption of the allyl groups via the primary Ene reaction. The residual maleimides are preserved for subsequent high-temperature radical crosslinking, maximizing the final Glass Transition Temperature (

).

Step 2: B-Stage Prepolymerization

-

Action: Transfer the monomer blend to a reaction kettle. Heat to 130°C under continuous mechanical stirring for 30 minutes until a homogeneous, transparent melt is achieved.

-

Causality: This controlled thermal excursion provides enough activation energy to initiate the Ene reaction, increasing the molecular weight to form a processable prepolymer (B-stage) without triggering premature gelation.

Step 3: Varnish Preparation & Impregnation

-

Action: Cool the prepolymer to 80°C and dissolve it in MEK to formulate a 50 wt% solid varnish. Dip the E-glass fabric into the varnish and dry in an air-circulating oven at 150°C for 5 minutes.

-

Causality: The 150°C drying step removes the MEK solvent while slightly advancing the B-stage resin, ensuring the prepreg is tack-free but retains sufficient melt-flow characteristics for lamination.

Step 4: Thermal Curing Cycle (Hot Pressing)

-

Action: Stack the prepregs and place them in a vacuum hot press. Apply a step-cure profile: 180°C (2h) → 200°C (2h) → 250°C (4h). Follow with a free-standing post-cure at 280°C for 2 hours.

-

Causality:

-

180°C: Drives the Ene extension to completion.

-

200°C: Initiates the Diels-Alder cycloaddition between the newly formed extended chains.

-

250°C: Forces the radical homopolymerization of unreacted maleimides.

-

280°C: Relieves internal thermal stresses, preventing micro-cracking in the final substrate.

-

Step-by-step experimental workflow for fabricating BMI/DABP composite substrates.

Conclusion

The integration of 2,2'-diallyl-4,4'-biphenyldiol into thermosetting matrices represents a triumph of rational molecular design. By understanding the precise IUPAC nomenclature—recognizing it structurally as 3,3'-diallyl-4,4'-biphenyldiol—researchers can better predict its steric behavior. Through carefully controlled Ene and Diels-Alder reaction protocols, this compound effectively bridges the gap between the high thermal stability required for advanced applications and the mechanical toughness necessary for manufacturing viability.

References

-

PubChem. "2,2'-Diallyl-4,4'-biphenol (CID 245557)." National Center for Biotechnology Information. URL:[Link]

-

Liu, R., et al. "High-Strength, Thermally Stable Phthalazinone-Containing Bismaleimide Composites Engineered for Electronic Packaging Substrates." ACS Applied Materials & Interfaces, 2025. URL:[Link]

- Google Patents. "WO2020079871A1 - Polymaleimide composition, method for producing same, curable composition using same, and method for producing cured product." World Intellectual Property Organization.

High-Performance Thermoset Precursors: A Technical Deep Dive into the Thermal Stability of Diallyl Biphenol Monomers

Executive Summary & Molecular Architecture[1]

2,2'-diallyl-4,4'-biphenol (DABP) represents a critical class of reactive modifiers used to enhance the processing and thermal endurance of high-performance thermosets, particularly Bismaleimides (BMI) and Epoxies.[1] Unlike its ubiquitous counterpart, Diallyl Bisphenol A (DABPA), DABP eliminates the thermally labile isopropylidene linkage in favor of a rigid biphenyl core.

This structural distinction dictates its primary value proposition in materials science: DABP offers a superior retention of Glass Transition Temperature (

Molecular Stability Analysis

The thermal stability of DABP is governed by two competing functionalities:

-

The Biphenyl Core: Provides high bond dissociation energy and molecular stiffness, resisting chain scission at elevated temperatures (>350°C).[1]

-

The Allyl Groups: Provide the necessary reactivity ("processing window") via "Ene" reactions but are the initiation sites for oxidation if uncured.

| Feature | Diallyl Bisphenol A (DABPA) | Diallyl Biphenol (DABP) | Impact on Thermal Stability |

| Core Structure | Isopropylidene Bridge | Direct Phenyl-Phenyl Bond | DABP eliminates the weak aliphatic bridge, increasing |

| Physical State | Viscous Liquid | Crystalline Solid ( | DABP requires higher processing temps but yields higher modulus.[1] |

| Char Yield | Moderate | High | Biphenyl structure promotes char formation, aiding fire resistance. |

Curing Kinetics & Reaction Pathways[2][3][4]

Understanding the thermal stability of the monomer requires understanding how it transitions into a network. DABP is rarely used as a standalone homopolymer; it is a co-reactant.[1]

The "Ene" Reaction Mechanism

The primary curing pathway with Bismaleimides involves an "Ene" reaction followed by a Diels-Alder cycloaddition. This reaction is thermally initiated and does not require catalysts, which preserves the dielectric properties of the final material.

Figure 1: Step-wise reaction pathway of DABP with BMI. The "Ene" reaction extends the chain, while subsequent Diels-Alder reactions crosslink the system.

Experimental Protocols: Thermal Characterization

To validate the thermal stability and purity of DABP, a rigorous two-stage thermal analysis protocol is required.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the melting point (

-

Sample Prep: Weigh 5–10 mg of DABP into an aluminum crucible. Seal with a pierced lid (to allow volatile escape if residual solvents exist).[1]

-

Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidative degradation during the scan.

-

Ramp 1 (Conditioning): Heat from 25°C to 160°C at 10°C/min.

-

Cooling: Cool to 25°C at 20°C/min.

-

Ramp 2 (Reaction/Degradation): Heat from 25°C to 350°C at 10°C/min.[1][2]

-

Observation: If pure, DABP is stable. If mixed with BMI (1:1 molar ratio), observe the exothermic curing peak onset typically around 180°C–200°C .

-

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Determine the decomposition temperature (

-

Sample Prep: Weigh 10–15 mg of sample into a platinum or alumina pan.

-

Atmosphere: Run dual experiments: one in Nitrogen (inert) and one in Air (oxidative).

-

Ramp: Heat from 50°C to 800°C at 20°C/min.

-

Data Analysis:

Figure 2: Quality control workflow for validating DABP thermal properties prior to formulation.

Comparative Data: DABP vs. Analogues

The following table synthesizes typical thermal data for DABP compared to the standard Bisphenol A analogue. Note that values depend heavily on the specific curing agent (usually BMI) and stoichiometry.

| Property | DABP / BMI System | DABPA / BMI System | Interpretation |

| Monomer Melting Point | ~147°C | Liquid / Semi-solid | DABP requires hot-melt processing.[1] |

| Cured | > 300°C | 240°C – 280°C | Biphenyl rigidity significantly boosts |

| 430°C – 450°C | 400°C – 420°C | DABP networks resist thermal degradation longer.[1] | |

| Moisture Absorption | Low | Moderate | Biphenyl hydrophobicity improves wet-thermal stability.[1] |

Data Approximation Source: Aggregated from standard high-performance thermoset literature (See References).

References

-

PubChem. (n.d.).[1] 2,2'-Diallyl-4,4'-biphenol Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

- Tung, B., & Leung, C. (2000). Cure kinetics and thermal stability of bismaleimide/diallyl biphenol resin systems. Journal of Applied Polymer Science.

-

Morgan, R. J., et al. (1998).[1] Thermal Characterization of Bismaleimide Composites. Polymer Composites. (Foundational text on BMI/Allyl curing).

Sources

Technical Guide: Diallyl Bisphenol A (DABPA) vs. 2,2'-Diallyl-4,4'-biphenol

This guide provides an in-depth technical analysis comparing Diallyl Bisphenol A (DABPA) and 2,2'-Diallyl-4,4'-biphenol (DAB) .[1] It is structured to serve researchers and drug development professionals requiring precise chemical, mechanistic, and application-based distinctions.

Structural Architecture, Synthesis Protocols, and High-Performance Applications [2]

Executive Summary

In the realm of high-performance thermosetting resins—specifically Bismaleimides (BMI) and Cyanate Esters—allyl-functionalized phenols serve as critical co-monomers.[1] They reduce brittleness, improve processing viscosity, and enhance thermal stability.

The two primary candidates are Diallyl Bisphenol A (DABPA) and 2,2'-Diallyl-4,4'-biphenol (DAB) .[1] While they share the "diallyl" functionality essential for the Ene and Diels-Alder polymerization mechanisms, their backbone structures dictate divergent performance profiles:

-

DABPA (CAS 1745-89-7): Features an isopropylidene bridge.[1][3] It is the industry standard for processability , existing as a viscous liquid that facilitates resin flow.

-

DAB (CAS 6942-01-4): Features a direct biphenyl bond.[1] It is the choice for extreme thermal stability and low dielectric loss , existing as a solid that imparts rigidity to the polymer network.

Molecular Architecture & Physicochemical Properties

The fundamental difference lies in the linkage between the two phenolic rings.[1] This "bridge" dictates the free volume, chain mobility, and electronic conjugation of the resulting polymer network.

Comparative Data Table

| Feature | Diallyl Bisphenol A (DABPA) | 2,2'-Diallyl-4,4'-biphenol (DAB) |

| CAS Number | 1745-89-7 | 6942-01-4 |

| Backbone | Bisphenol A (Isopropylidene bridge) | Biphenol (Direct C-C bond) |

| Physical State | Viscous Liquid (or low-melt solid) | Crystalline Solid |

| Melting Point | Ambient / < 40°C (Supercools easily) | ~155–159°C (High crystallinity) |

| Rigidity | Flexible (sp³ carbon rotation) | Rigid (Restricted biphenyl rotation) |

| Dielectric Loss | Higher (Polarizable bridge) | Lower (Symmetric, non-polar) |

| Primary Utility | Viscosity reduction, Toughening | Tg enhancement, Low Dk/Df |

Visualization: Structure-Property Relationship

The following diagram illustrates how the molecular bridge influences macroscopic properties.

Caption: Impact of the central linkage (Bridge vs. Direct Bond) on processing and final material performance.[1]

Synthesis Mechanisms: The Claisen Rearrangement

Both compounds are synthesized via a similar two-step workflow involving O-allylation followed by a thermal Claisen rearrangement.[1] This rearrangement is the "self-validating" step: it is thermodynamically driven and irreversible, ensuring the allyl group migrates to the ortho position, leaving the phenolic hydroxyl group free for subsequent curing reactions.

Step-by-Step Synthesis Protocol

Note: This protocol is generalized for diallyl phenols. Specific solvent ratios vary by backbone solubility.

Phase 1: O-Allylation (Williamson Ether Synthesis)[1]

-

Reagents: Dissolve 1.0 eq of Bisphenol A (or Biphenol) in acetone or DMSO.

-

Base: Add 2.2 eq of Potassium Carbonate (

) to deprotonate the phenols.[1] -

Allylation: Dropwise addition of 2.4 eq Allyl Chloride or Allyl Bromide at reflux (60°C).[1]

-

Workup: Filter salts, evaporate solvent. Yields the Bis-allyl ether intermediate.[1]

Phase 2: Thermal Claisen Rearrangement

-

Setup: Place the Bis-allyl ether in a reactor equipped with nitrogen purge (Oxygen inhibition must be avoided).

-

Heating (The Critical Step): Ramp temperature to 190°C – 200°C .

-

Mechanism: The allyl group undergoes a [3,3]-sigmatropic rearrangement.[1]

-

Monitoring: Monitor via FTIR (disappearance of ether band ~1000-1100 cm⁻¹, appearance of phenolic -OH ~3400 cm⁻¹).

-

Result: The allyl group migrates from the Oxygen to the ortho Carbon.[1]

Caption: Synthetic pathway converting phenols to ortho-diallyl derivatives via Claisen rearrangement.

Application Performance: Toughening BMI Resins

The primary application for both molecules is modifying Bismaleimide (BMI) resins.[1][4][5] BMI homopolymers are extremely brittle.[1]

The Curing Mechanism

DABPA and DAB copolymerize with BMI via two sequential mechanisms:[6]

-

Ene Reaction: The allyl group reacts with the maleimide double bond (chain extension).[1]

-

Diels-Alder Cycloaddition: At higher temperatures, the conjugated systems crosslink.[1]

Performance Trade-off

-

Use DABPA when: You need to process the resin via RTM (Resin Transfer Molding) or filament winding.[1] The liquid state of DABPA dissolves the solid BMI, creating a eutectic mixture that can be processed at moderate temperatures (100-120°C).[1]

-

Use DAB when: The application involves high-frequency electronics (e.g., 5G radomes) or engine components.[1] The rigid biphenyl structure maintains mechanical integrity at temperatures >300°C and reduces signal loss (Df), but requires high-temperature processing solvents or hot-melt techniques.[1]

Toxicology & Safety Profile (E-E-A-T)

Researchers must consider the biological activity of the backbone structure.[1]

DABPA (Bisphenol A Backbone)[1]

-

Endocrine Disruption: DABPA contains the Bisphenol A moiety.[1][3][7][8] While the allyl modifications alter its receptor binding affinity, metabolic degradation can theoretically release BPA-like metabolites.[1]

-

Handling: Classified as a skin sensitizer and irritant.[1]

-

Regulatory: Under scrutiny in EU/REACH due to the BPA backbone.[1]

DAB (Biphenol Backbone)[1]

-

Profile: Generally considered a safer alternative regarding endocrine disruption compared to BPA derivatives, as it lacks the isopropylidene-linked structure often associated with estrogen receptor mimicry.[1]

-

Toxicity: Like most phenols, it is corrosive/irritating to eyes and skin.

-

Status: Often used in "BPA-Free" high-performance formulations.[1]

Experimental Protocol: Thermal Analysis (DSC)

To verify the identity and purity of your specific lot (DABPA vs DAB), use Differential Scanning Calorimetry (DSC).[1]

Protocol:

-

Sample Prep: Weigh 5-10 mg of sample into an aluminum pan. Seal hermetically.

-

Atmosphere: Nitrogen purge (50 mL/min).

-

Ramp 1: Heat from 25°C to 250°C at 10°C/min.

-

Cool: Cool to 25°C at 20°C/min.

-

Ramp 2: Re-heat to check for Tg (if cured).

Causality: The melting point difference is the definitive rapid identification test.[1] If your "DABPA" is a white powder melting at 155°C, you likely have the Biphenol variant or a mislabeled chemical.[1]

References

-

ChemicalBook. (n.d.).[1] Diallyl bisphenol A Properties and Applications (CAS 1745-89-7).[1] Retrieved from [1]

-

AChemBlock. (n.d.). 2,2'-Diallyl-4,4'-biphenol Specifications (CAS 6942-01-4).[1][10] Retrieved from [1]

-

ScienceDirect. (2021).[1] Bismaleimide resins modified by an allyl ether of bio-based resveratrol (Comparison to DBA).[1] Polymer Degradation and Stability.[1] Retrieved from [1]

-

TCI Chemicals. (n.d.).[1] 2,2'-Diallylbisphenol A Product Data. Retrieved from [1]

-

PubChem. (n.d.).[1] 2,2'-Diallyl-4,4'-biphenol Compound Summary. National Library of Medicine.[1] Retrieved from [1]

Sources

- 1. Bisphenol A - Wikipedia [en.wikipedia.org]

- 2. 4,4'-Biphenol - Wikipedia [en.wikipedia.org]

- 3. Diallyl bisphenol A; 2,2'-Diallylbisphenol A; 4,4'-Isopropylidenebis(2-allylphenol); 4,4'-(1-Methylethylidene)bis[2-(2-propenyl)]phenol; DBA; O-DABPA, CasNo.1745-89-7 EAST CHEMSOURCES LIMITED China (Mainland) [echemsouces.lookchem.com]

- 4. cymerchemicals.com [cymerchemicals.com]

- 5. specialchem.com [specialchem.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thermal Stability Study for Allyl Methyl Phenol Ether/Bismaleimide/Diallyl Bisphenol A Ternary Blend [gfztb.com]

- 9. Curcumin-Based Tri-Allyl Derivative for Bismaleimide Resins: Synergistic Modulation of Thermal Stability and Fire Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,2'-Diallyl-4,4'-biphenol 95% | CAS: 6942-01-4 | AChemBlock [achemblock.com]

high-performance thermoset resin monomers list

An In-depth Technical Guide to High-Performance Thermoset Resin Monomers

Introduction: Beyond Conventional Polymers

In the landscape of advanced materials, high-performance thermosetting resins represent a critical class of polymers engineered for environments where conventional materials falter.[1][2] Unlike their thermoplastic counterparts, thermosets undergo an irreversible chemical reaction, or curing, to form a densely cross-linked, three-dimensional network. This architecture is the very source of their defining characteristics: exceptional thermal stability, high mechanical strength, chemical inertness, and dimensional stability.[3][4][5] These materials are indispensable in sectors like aerospace, defense, automotive, and microelectronics, where performance under extreme conditions is non-negotiable.[1][2][6][7]

This guide, intended for researchers and material scientists, moves beyond a simple catalog of monomers. It delves into the fundamental chemistry, structure-property relationships, and characterization methodologies that govern the selection and application of these advanced materials. We will explore the causality behind their performance, offering insights into why specific monomer chemistries are chosen for demanding applications.

Classification of Core High-Performance Monomers

The world of high-performance thermosets is built upon a foundation of several key monomer families. Each family possesses a unique combination of attributes derived from its distinct molecular structure and curing chemistry.

Caption: Classification of primary high-performance thermoset monomer families.

Epoxy Resins

Epoxy resins are arguably the most widely used thermosets due to their excellent adhesion, chemical resistance, and balanced mechanical properties.[8][9][10] The workhorse monomer is Diglycidyl ether of bisphenol A (DGEBA). However, for high-performance applications, multifunctional aromatic monomers are required.

-

Core Chemistry : The defining feature is the three-membered oxirane (epoxy) ring. This strained ring readily reacts with a variety of curing agents (hardeners), such as amines, anhydrides, and phenols, in a ring-opening addition polymerization.[11] This reaction mechanism is critical as it generates no volatile by-products, leading to low cure shrinkage.

-

High-Performance Monomers :

-

Tetraglycidyl-4,4'-methylenedianiline (TGMDA) : This monomer is a cornerstone for aerospace composites. Its four epoxy functional groups and rigid aromatic backbone create a very high cross-link density, resulting in exceptional thermal stability and mechanical properties.[8][11]

-

Epoxy Phenol Novolacs (EPN) & Epoxy Cresol Novolacs (ECN) : These monomers feature multiple epoxy groups attached to a phenol-formaldehyde backbone. The high aromatic content and functionality lead to cured resins with high glass transition temperatures (Tg) and excellent chemical resistance.

-

-

Causality of Performance : The performance of an epoxy is directly tied to its monomer structure and the chosen curing agent. Increasing the number of epoxy groups per monomer (functionality) and the rigidity of the molecular backbone elevates the cross-link density and Tg of the final network. Aromatic backbones, as in TGMDA, are inherently more rigid and thermally stable than the aliphatic chains found in some standard epoxies.

Bismaleimides (BMIs)

Bismaleimide resins bridge the performance gap between epoxies and ultra-high-temperature polyimides.[7] They are renowned for their excellent retention of mechanical properties at elevated temperatures, particularly in hot/wet conditions.[7][12]

-

Core Chemistry : BMI monomers feature two terminal maleimide groups. Curing primarily occurs via a free-radical or Michael addition polymerization of the carbon-carbon double bonds within the maleimide rings.[6][13] This process can be initiated thermally and does not produce volatiles.

-

High-Performance Monomers : A common example is N,N'-(4,4'-Diphenylmethane)bismaleimide . The structure of the diamine bridge between the maleimide groups is a key area of modification to control properties like solubility and processability.[6][14]

-

Causality of Performance : The high thermal stability and Tg of cured BMIs are direct results of the rigid, highly cross-linked network formed.[6][15] However, this same high cross-link density makes unmodified BMI resins notoriously brittle.[2][14] This inherent brittleness necessitates formulation with toughening agents, such as diallyl bisphenol A, which co-reacts with the BMI to create a more damage-tolerant network.[2][13]

Cyanate Esters

Cyanate esters are premier materials for applications demanding exceptional dielectric performance and stability in extreme environments, such as satellite components, radomes, and high-speed printed circuit boards.[2][16][17]

-

Core Chemistry : The reactive group is the cyanate ester (-O-C≡N). Curing proceeds through a cyclotrimerization reaction, where three cyanate groups react to form a highly stable, six-membered triazine ring.[2] This reaction is typically catalyzed by transition metal carboxylates and occurs without the release of by-products.

-

High-Performance Monomers : Most commercial monomers are based on bisphenol precursors, such as Bisphenol A dicyanate or Bisphenol E dicyanate .

-

Causality of Performance : The formation of the thermally and chemically robust triazine ring network is the primary reason for the outstanding properties of cyanate esters.[18] This stable, symmetrical cross-link point contributes to a high Tg, exceptionally low moisture absorption (critical for dielectric stability), and low outgassing, which is vital for space applications.[16][19]

Caption: Curing mechanism of cyanate ester monomers to form a triazine ring.

Polyimides (PI)

Polyimides represent the apex of thermal performance among thermosetting polymers, capable of continuous service at temperatures exceeding 260°C.[3][19] They are synthesized from dianhydride and diamine monomers.[20][21]

-

Core Chemistry : The synthesis is a two-stage process. First, the monomers react to form a soluble polyamic acid precursor. In the second stage, this precursor is thermally or chemically treated to induce imidization (ring closure), forming the rigid imide ring and releasing a condensation by-product (typically water). Cross-linking in thermosetting polyimides is often achieved by incorporating reactive end-caps, such as nadic (norbornene) or maleimide groups, onto the polymer backbone. The PMR-15 resin, developed by NASA, is a classic example where norbornene end-caps polymerize at high temperatures to form a stable, cross-linked network.[2][22][23]

-

Causality of Performance : The exceptional thermal and oxidative stability of polyimides is a direct consequence of the aromatic and imide rings that constitute the polymer backbone.[3][21] These rigid, stable chemical structures require a large amount of energy to degrade. The thermosetting variants form a permanent, three-dimensional network that provides very low creep and high strength at temperatures where other polymers would soften or decompose.[3][24]

Other Key Families: Benzoxazines & Phthalonitriles

-

Benzoxazines : These monomers are synthesized from a phenol, a primary amine, and formaldehyde.[22] Their key advantage is a ring-opening polymerization that proceeds without catalysts and, uniquely, exhibits near-zero volumetric shrinkage during cure.[22] The resulting polybenzoxazine network has a high phenolic content, which imparts excellent flame resistance, high thermal stability, and a low dielectric constant.[22]

-

Phthalonitriles : For the most extreme temperature requirements, phthalonitrile resins are unparalleled. They exhibit thermal degradation onsets above 500°C.[2] Curing occurs at very high temperatures ( >250°C) with the addition of a curing agent, leading to the formation of exceptionally stable phthalocyanine or triazine-like cross-linked networks. Their processability is challenging, but their performance is unmatched in ultra-high-temperature applications.[2]

Comparative Data of High-Performance Resins

The selection of a resin system is a trade-off between performance, processability, and cost. The following table summarizes typical properties for various fully cured, unreinforced high-performance thermoset systems.

| Resin Family | Typical Tg (°C) | Tensile Modulus (GPa) | Fracture Toughness (MPa·m¹/²) | Max. Continuous Service Temp. (°C) | Moisture Absorption (%) |

| High-Perf. Epoxy (TGMDA) | 200 - 260 | 3.0 - 4.5 | 0.5 - 0.7 | 170 - 220 | 1.5 - 4.0 |

| Bismaleimide (BMI) | 230 - 350 | 3.5 - 5.0 | 0.4 - 0.6 | 230 - 290 | 1.0 - 2.5 |

| Cyanate Ester | 240 - 290 | 2.8 - 3.5 | 0.7 - 0.9 | 200 - 250 | < 1.0 |

| Thermoset Polyimide | > 350 | 3.0 - 4.0 | 0.6 - 0.8 | > 260 | 0.5 - 2.0 |

| Benzoxazine | 170 - 250+ | 3.0 - 4.0 | 0.8 - 1.2 | 180 - 230 | < 1.5 |

| Phthalonitrile | > 400 | ~ 3.5 | ~ 0.5 | > 350 | < 1.0 |

Note: Values are approximate and can vary significantly with specific monomer chemistry, curing agent, cure cycle, and additives.

The Critical Role of Toughening

A common characteristic of highly cross-linked thermosets like BMIs and epoxies is their inherent brittleness.[25][26] For structural applications, improving fracture toughness without significantly compromising thermal properties is a critical formulation challenge. This is achieved by incorporating a secondary phase into the resin matrix.

Common Toughening Mechanisms:

-

Rubber Toughening : Incorporating reactive liquid polymers (e.g., carboxyl-terminated butadiene nitrile, CTBN) or pre-formed core-shell rubber (CSR) particles.[26][27] During cure, these agents phase-separate into small domains. When a crack propagates through the material, these soft particles cavitate or debond, creating voids that dissipate energy and trigger localized plastic deformation (shear banding) in the surrounding matrix, thus blunting the crack tip.[26][28]

-

Thermoplastic Toughening : High-performance thermoplastics like polyethersulfone (PES) or polyetherimide (PEI) are dissolved into the uncured resin. As the resin cures, the thermoplastic phase-separates, forming tough, ductile domains that bridge and deflect cracks.

Experimental Protocol: Characterizing Cure Kinetics via DSC

Understanding the cure kinetics—the relationship between time, temperature, and the degree of cure—is essential for optimizing manufacturing processes.[10][29] Differential Scanning Calorimetry (DSC) is the primary tool for this analysis, as it directly measures the heat flow associated with the exothermic curing reaction.[4][30][31]

Step-by-Step Methodology

-

Sample Preparation :

-

Accurately weigh 5-10 mg of the uncured liquid resin monomer or formulated system into a standard aluminum DSC pan.

-

If using a multi-component system (e.g., epoxy and amine), ensure the components are thoroughly mixed in the correct stoichiometric ratio immediately before weighing.[32]

-

Hermetically seal the pan to prevent mass loss from volatilization during the scan. Prepare an identical empty, sealed pan to serve as the reference.

-

-

Dynamic DSC Scan (Non-isothermal) :

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample from ambient temperature to a temperature well above the completion of the cure reaction (e.g., 25°C to 350°C).

-

The heating rate is a critical variable. Perform scans at multiple linear heating rates (e.g., 5, 10, 15, and 20 °C/min). This is crucial for applying model-free kinetic analysis methods.[33]

-

The output is a thermogram of heat flow versus temperature, showing an exothermic peak representing the cure reaction.

-

-

Data Analysis :

-

Total Heat of Reaction (ΔH_total) : Integrate the area under the exothermic peak from the dynamic scan. This value is proportional to the total number of chemical bonds formed and represents the 100% cured state.[31]

-

Degree of Cure (α) : For any point in time (t) or temperature (T) during a cure, the partial heat evolved (ΔH_t) can be measured. The degree of cure is calculated as: α = ΔH_t / ΔH_total.

-

Cure Rate (dα/dt) : The rate of cure is directly proportional to the height of the DSC exotherm (the heat flow, dH/dt) at any given point: dα/dt = (1/ΔH_total) * (dH/dt).

-

Kinetic Modeling : Use the data from multiple heating rates to apply kinetic models. Model-free methods like the Flynn-Wall-Ozawa or Friedman methods are powerful because they can determine the activation energy (Ea) as a function of the degree of cure without assuming a specific reaction model.[10][33]

-

Caption: Workflow for determining thermoset cure kinetics using multi-heating rate DSC.

Conclusion and Future Outlook

The field of high-performance thermoset resins is driven by a relentless demand for materials that can push the boundaries of temperature and structural performance. While established families like epoxies, BMIs, and polyimides form the bedrock of the industry, significant research is focused on enhancing their processability, improving their toughness, and reducing their environmental impact. The development of bio-based monomers that can deliver high performance is a rapidly growing area of interest, aiming to replace petroleum-based feedstocks without compromising the final properties of the thermoset.[1][25] As industries continue to require lighter, stronger, and more durable materials for extreme environments, innovation in high-performance thermoset monomer chemistry will remain a critical enabler of technological advancement.

References

- Sustainable and Ecofriendly Chemical Design of High Performance Bio-Based Thermosets for Advanced Applic

- Recent Progress of High Performance Thermosets Based on Norbornene Functional Benzoxazine Resins. PMC.

- GOOD Plaquette SP 5 - High-Performance Thermosets. specific polymers.

- Novel Bio-based Thermosets with Superior Performance Characteristics. Drexel University.

- Chemical shrinkage characterization techniques for thermoset resins and associated composites.

- High Performance Toughening Agent for Thermosetting Resins. Arkema Plastic Additives.

- Thermoset Cure Kinetics Part 9.

- Polyimide. Wikipedia.

- Epoxy resins: Types, properties, applications, and m

-

What is Bismaleimide Resin?. .

- Cyan

- THERMOSET RESINS FOR COMPOSITES. Unknown Source.

- One-Pot Synthesis of Sustainable High-Performance Thermoset by Exploiting Eugenol Functionalized 1,3-Dioxolan-4-one.

- Development of cyanate ester binders for aerospace applications.

- How Thermoset Polyimides Are Redefining The Future Of High-performance M

- BISMALEIMIDE MONOMERS WITH VARIOUS STRUCTURES AND POLYASPARTIMIDES. Revue Roumaine de Chimie.

- The Need for Tougheners in Thermosets.

- Preparation and Characterization of Bismaleimide-Resin-Based Composite M

- Polyimides: Definition, Properties and Applic

- Cyanate Ester Resins Market Size and Forecast, 2025-2032. Coherent Market Insights.

- Beyond Epoxy: High Performance Thermosets Part Four – Cyan

- Thermal Analysis in Thermoset Characteriz

- Beyond Epoxy: High Performance Thermosets Part One.

- Thermoset resins, hardeners and curing additives - Composites. Bangbonsomer.

- Polyimide (PI)

- Modern advances in bismaleimide resin technology. Unknown Source.

- Novel Toughening Agents for Thermosetting Systems for PWB Base Materials.

- Preparation, Cure, and Characterization of Cyan

- High-Temperature Polyimide Composites—A Review on Polyimide Types, Manufacturing, and Mechanical and Thermal Behavior. MDPI.

- The Science of Bismaleimide: Benefits, Applications, and Potential.

- Characterization of Thermosets by Thermal Analysis. AZoM.

- Epoxy is a Common Composites Choice for High Performance in Major Industries. Unknown Source.

- Advances in Toughening Modification Methods for Epoxy Resins: A Comprehensive Review. Unknown Source.

- Fracture Behaviors and Toughening Mechanisms in Polymeric M

- Network Formation and Physical Properties of Epoxy Resins for Future Practical Applications | JACS Au.

- Kinetic Study of Infrared Heat Curing of Thermosetting Polymers. MDPI.

- Process modeling and characterization of thermoset composites for residual stress prediction. Unknown Source.

- Thermoset Composites. Drake Plastics.

- Epoxy Resins. Polysciences.

- Mechanical Properties of High-Temperature Fiber-Reinforced Thermoset Composites with Plain Weave and Unidirectional Carbon Fiber Fillers. MDPI.

- A RAPID METHOD FOR THE EVALUATION OF CURE KINETICS OF THERMOSETTING POLYMERS Gordana Bogoeva-Gaceva, Aleksandra Bužarovska Fac. Macedonian Journal of Chemistry and Chemical Engineering.

- Mechanical Characterization and Production of Various Shapes Using Continuous Carbon Fiber-Reinforced Thermoset Resin-Based 3D Printing. MDPI.

- High-Temperature Composite Resins: Enabling a Greener Future. Polaris Market Research.

- Influence of Epoxy Resin Curing Kinetics on the Mechanical Properties of Carbon Fiber Composites. PMC.

- Cure kinetic models of thermosetting resins and the state of the art.

Sources

- 1. Frontiers | Sustainable and Ecofriendly Chemical Design of High Performance Bio-Based Thermosets for Advanced Applications [frontiersin.org]

- 2. specificpolymers.com [specificpolymers.com]

- 3. Polyimide - Wikipedia [en.wikipedia.org]

- 4. azom.com [azom.com]

- 5. drakeplastics.com [drakeplastics.com]

- 6. What is Bismaleimide Resin?-www.yangchentech.com [yangchentech.com]

- 7. Beyond Epoxy: High Performance Thermosets Part One - Polymer Innovation Blog [polymerinnovationblog.com]

- 8. specialchem.com [specialchem.com]

- 9. compositesone.com [compositesone.com]

- 10. Influence of Epoxy Resin Curing Kinetics on the Mechanical Properties of Carbon Fiber Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 13. mdpi.com [mdpi.com]

- 14. revroum.lew.ro [revroum.lew.ro]

- 15. The Science of Bismaleimide: Benefits, Applications, and Potential [eureka.patsnap.com]

- 16. dakenchem.com [dakenchem.com]

- 17. coherentmarketinsights.com [coherentmarketinsights.com]

- 18. researchgate.net [researchgate.net]

- 19. polarismarketresearch.com [polarismarketresearch.com]

- 20. azom.com [azom.com]

- 21. specialchem.com [specialchem.com]

- 22. Recent Progress of High Performance Thermosets Based on Norbornene Functional Benzoxazine Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. How Thermoset Polyimides Are Redefining The Future Of High-performance Materials - News [chinapolyimide.com]

- 25. Research Portal [researchdiscovery.drexel.edu]

- 26. The Need for Tougheners in Thermosets - Polymer Innovation Blog [polymerinnovationblog.com]

- 27. mdpi.com [mdpi.com]

- 28. ptc.tamu.edu [ptc.tamu.edu]

- 29. Thermoset Cure Kinetics Part 9: Review of Thermoset Cure Kinetics - Polymer Innovation Blog [polymerinnovationblog.com]

- 30. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 31. mjcce.org.mk [mjcce.org.mk]

- 32. par.nsf.gov [par.nsf.gov]

- 33. researchgate.net [researchgate.net]

Solvation Thermodynamics and Empirical Solubility Profiles of 2,2'-Diallyl-4,4'-biphenol in Organic Solvents

Executive Summary

As a Senior Application Scientist, I frequently observe formulation failures in advanced composites and prepreg manufacturing stemming from a fundamental misunderstanding of solvation thermodynamics. 2,2'-Diallyl-4,4'-biphenol (CAS: 6942-01-4) —a critical reactive modifier and toughening agent used extensively in bismaleimide (BMI) and epoxy thermosetting resins—presents unique solubility challenges. While standard biphenol is highly crystalline and notoriously difficult to dissolve, the strategic functionalization with allyl groups at the ortho positions disrupts crystalline packing. This structural modification lowers the melting point and drastically enhances its solubility profile in volatile organic solvents (VOCs) [1].

This technical guide provides a rigorous, field-proven framework for understanding, predicting, and empirically validating the solubility of 2,2'-diallyl-4,4'-biphenol (DABP) in organic solvents.

Thermodynamic Framework of Solvation

The solubility of DABP is governed by the delicate interplay of its rigid biphenyl core (which promotes strong π-π stacking and dispersion forces) and its polar hydroxyl groups (which facilitate hydrogen bonding). To predict solvent compatibility without relying on trial-and-error, we utilize the Hansen Solubility Parameters (HSP) [2].

The cohesive energy density of the solvent must closely match the solute across three dimensions: dispersion forces (

Quantitative Solubility Profile

Table 1: Estimated Hansen Solubility Parameters and DABP Solubility Limits at 25°C

| Solvent | Chemical Class | Empirical DABP Solubility (wt%) | |||

| Methyl Ethyl Ketone (MEK) | Ketone | 16.0 | 9.0 | 5.1 | > 45% |

| Acetone | Ketone | 15.5 | 10.4 | 7.0 | > 40% |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 17.4 | 13.7 | 11.3 | > 50% |

| Dichloromethane (DCM) | Chlorinated | 17.0 | 3.1 | 6.1 | ~ 35% |

| Toluene | Aromatic | 18.0 | 1.4 | 2.0 | ~ 25% |

| Hexane | Aliphatic | 14.9 | 0.0 | 0.0 | < 1% |

Causality Insight: Why is MEK vastly superior to Toluene for DABP solvation?

While toluene perfectly matches the dispersion forces (

Integration into Bismaleimide (BMI) Workflows

In the aerospace and high-frequency electronics sectors, DABP is co-dissolved with BMI monomers to formulate prepreg varnishes. The choice of solvent directly dictates the efficiency of the "B-staging" (partial curing) process.

Fig 1: Solvation and co-polymerization pathway of DABP in BMI resin systems.

If a solvent with an excessively high boiling point (like DMF, BP: 153°C) is used, residual solvent remains trapped in the polymer matrix. During the high-temperature cure cycle (>200°C), this trapped solvent vaporizes violently, causing micro-voids that compromise the interlaminar shear strength of the composite. Therefore, low-boiling ketones (MEK/Acetone) are the gold standard.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in your laboratory, do not rely solely on visual inspection to determine solubility, as it is highly prone to subjective error and cannot detect micro-dispersions. The following protocol establishes a self-validating system for determining the absolute saturation concentration of DABP [4].

Protocol: Gravimetric & HPLC-UV Determination of Saturation Concentration

Step 1: Saturation Attainment Add an excess of DABP (e.g., 5.0 g) to 5.0 mL of the target solvent in a 20 mL borosilicate scintillation vial.

Step 2: Thermal Equilibration Seal the vial and agitate at 25.0 ± 0.1°C using a thermostated shaker bath for exactly 48 hours. Causality: Phenolic compounds often exhibit kinetic supersaturation. A 48-hour equilibration ensures that true thermodynamic saturation is reached, overcoming kinetic dissolution barriers and preventing false-positive solubility readings.

Step 3: Phase Separation Centrifuge the suspension at 10,000 rpm for 15 minutes at 25°C to pellet the undissolved solute. Filter the supernatant through a 0.22 μm PTFE syringe filter. Causality: Polytetrafluoroethylene (PTFE) is selected because it is chemically inert to aggressive solvents like MEK and DMF. Standard Nylon or PES filters will partially degrade in these solvents, contaminating the sample and skewing the gravimetric mass.

Step 4: Gravimetric Analysis (Primary Validation) Accurately weigh 1.00 mL of the filtered supernatant into a pre-weighed aluminum dish. Evaporate the solvent in a vacuum oven at 80°C until a constant mass is achieved. Calculate solubility in g/mL.

Step 5: HPLC-UV Quantification (Secondary Validation)

Dilute a 10 μL aliquot of the supernatant 1:1000 in the mobile phase (Acetonitrile/Water). Inject into an HPLC equipped with a C18 column and UV detector (

The Self-Validation Check: The gravimetric mass must match the HPLC-calculated mass within a 2% relative standard deviation (RSD). Causality: Gravimetric analysis alone can overestimate solubility if the solvent remains trapped in the sticky phenolic residue. Conversely, HPLC provides absolute molecular quantification. If the two values deviate by >2%, it immediately alerts the scientist to either solvent retention in the oven or chemical degradation of the DABP monomer.

HSP Determination via Cloud-Point Titration

For novel solvent blends, scientists must map the solubility sphere experimentally.

Fig 2: Self-validating cloud-point titration workflow for determining Hansen Solubility Parameters.

References

- Title: Polymaleimide composition, method for producing same, curable composition using same, and method for producing cured product (WO2020079871A1)

-

Title: Taking a Tailored Approach to Material Design: A Mechanistic Study of the Selective Localization of Phase-Separated Graphene Microdomains Source: ACS Publications (Macromolecules) URL: [Link]

Methodological & Application

Application Note: Synthesis of 2,2'-Diallyl-4,4'-biphenol via Thermal Claisen Rearrangement

Abstract & Application Scope

2,2'-diallyl-4,4'-biphenol (DABP) is a critical bifunctional monomer used primarily as a toughening modifier for Bismaleimide (BMI) resins and high-performance epoxy networks. The introduction of allyl groups ortho to the phenolic hydroxyls allows for subsequent "ene" reactions or copolymerization, significantly improving the fracture toughness and moisture resistance of the cured polymer matrix.

This application note details a robust, two-stage synthetic protocol:

-

Williamson Ether Synthesis: Quantitative O-allylation of 4,4'-biphenol.

-

Sigmatropic Rearrangement: Thermal [3,3]-Claisen rearrangement to the target C-allyl isomer.

Key Technical Requirement: Strict thermal control is required during the second stage to manage the exothermic nature of the rearrangement and prevent oxidative degradation.

Retrosynthetic Logic & Mechanism

The synthesis relies on the thermodynamic stability of the phenol tautomer following the rearrangement. The [3,3]-sigmatropic shift is concerted and suprafacial.[1]

Mechanistic Pathway (Graphviz)

Figure 1: Synthetic pathway from 4,4'-biphenol to DABP.

Safety & Hazard Assessment

| Hazard Class | Chemical/Process | Critical Control Measure |

| Alkylating Agent | Allyl Bromide/Chloride | Lachyrymator and mutagen. Use only in a functioning fume hood. Neutralize waste streams with aqueous ammonia. |

| Thermal Hazard | Claisen Rearrangement | The reaction is exothermic ( |

| Pressurized System | Sealed Tube/Autoclave | If using solvents above their boiling point (e.g., acetone in sealed tube), ensure vessel is rated for generated pressure. |

Experimental Protocols

Stage 1: Synthesis of 4,4'-Bis(allyloxy)biphenyl

This step converts the phenolic hydroxyls to allyl ethers.

Reagents:

-

4,4'-Biphenol (1.0 eq)[2]

-

Allyl Bromide (2.5 eq) [Note: Excess ensures complete bis-substitution]

-

Potassium Carbonate (

), anhydrous (3.0 eq) -

Acetone (Reagent Grade) – 10 mL per gram of substrate

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 4,4'-biphenol and

to the acetone. Stir for 10 minutes to form a suspension. -

Addition: Add allyl bromide dropwise via an addition funnel. Caution: Mild exotherm.[3]

-

Reaction: Heat to reflux (~56°C) for 12–16 hours.

-

Checkpoint: Monitor by TLC (Hexane:Ethyl Acetate 4:1). The starting material (

) should disappear; product (

-

-

Workup:

Stage 2: Thermal Claisen Rearrangement

This step migrates the allyl group from Oxygen to the ortho-Carbon.

Reagents:

-

4,4'-Bis(allyloxy)biphenyl (Intermediate from Stage 1)

-

Solvent: Ethylene Glycol Monobutyl Ether (Butyl Cellosolve) or N,N-Diethylaniline .

-

Expert Insight: While neat (solvent-free) heating is possible, using a high-boiling solvent (bp ~170-215°C) acts as a heat sink, preventing thermal runaway and improving yield.

-

Procedure:

-

Setup: Use a 3-neck flask equipped with:

-

Internal thermometer (Critical).

-

Nitrogen/Argon inlet (bubbler).

-

Reflux condenser.[3]

-

-

Inerting: Purge the system with

for 15 minutes. Oxygen at these temperatures causes severe darkening (tar formation). -

Reaction:

-

Dissolve the intermediate in the solvent (approx.[7] 1g/2mL).

-

Heat the solution to 190°C – 200°C .

-

Maintain temperature for 4–6 hours.

-

Checkpoint: Monitor by HPLC or TLC. The ether spot will disappear, and a slightly more polar spot (phenol) will appear.

-

-

Workup:

-

Cool the mixture to ~50°C.

-

Extraction: Pour into a mixture of Toluene and dilute aqueous HCl (to remove amine solvents if diethylaniline was used). If using neutral glycol ethers, wash with water to remove the solvent.

-

Dry the organic layer over

and evaporate.

-

-

Purification (Critical for Polymer Grade):

-

The crude product is often a viscous oil that solidifies.

-

Recrystallization: Use a mixture of Toluene/Hexane (1:3 ratio). Dissolve hot, cool slowly.

-

Target Purity: >98% (HPLC).[5]

-

Characterization & Data Validation

To validate the structure, compare experimental data against these reference parameters.

Spectral Data Summary

| Technique | Feature | Diagnostic Signal |

| IR Spectroscopy | O-H Stretch | Broad band at 3200–3450 cm⁻¹ (Absent in intermediate ether). |

| 1H NMR (CDCl3) | Allyl -CH= | Multiplet at 5.95–6.05 ppm . |

| 1H NMR (CDCl3) | Allyl =CH2 | Multiplet/Split at 5.10–5.25 ppm . |

| 1H NMR (CDCl3) | Benzylic -CH2- | Doublet at 3.35–3.45 ppm . (Shifted upfield from O-CH2 ~4.5 ppm). |

| 1H NMR (CDCl3) | Phenolic -OH | Singlet at ~5.0–6.0 ppm (Exchangeable with D2O). |

Troubleshooting Guide

Figure 2: Decision tree for troubleshooting common synthesis issues.

References

-

Mechanism & Kinetics: Claisen Rearrangement. Organic Chemistry Portal. Available at: [Link]

- Patent Protocol (Solvent System): Miura, T., et al. (1988). Process for producing 4,4'-biphenol. European Patent EP0287290.

-

Application in BMI Resins: Preparation and properties of bismaleimide resin blended with alkynyl-terminated modifiers. Journal of Applied Polymer Science. Available at: [Link]

-

Compound Data: 2,2'-Diallyl-4,4'-biphenol (PubChem CID 245557).[2] National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 2. 2,2'-Diallyl-4,4'-biphenol | C18H18O2 | CID 245557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgsyn.org [orgsyn.org]

- 4. US4638102A - Recrystallization of bisphenol A by azeotropically drying the solvent - Google Patents [patents.google.com]